XLogP3-AA Lipophilicity: +0.5 to +1.3 log Unit Advantage Over Mono-Halogenated and Non-Halogenated Analogs
The target compound possesses a computed XLogP3-AA of 5.2, which is 0.6 log units higher than the 5-bromophenyl analog (4.6), 0.5 log units higher than the 4-bromo-2-fluorophenyl analog (4.7), and 1.3 log units higher than the unsubstituted phenyl analog (3.9) [1][2][3]. This ranking reflects the additive contributions of the chlorine and bromine substituents to overall molecular lipophilicity, which in turn modulates passive membrane permeability, plasma protein binding, and non-specific tissue distribution [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2 (CAS 1270034-28-0) |
| Comparator Or Baseline | Mono-Br analog (1270034-29-1): 4.6; Br/F analog (1312697-16-7): 4.7; Unsubstituted phenyl (1270034-30-4): 3.9 |
| Quantified Difference | ΔXLogP3-AA = +0.5 to +1.3 vs. comparators; +0.6 vs. closest mono-Br analog |
| Conditions | All values computed by XLogP3 3.0 algorithm within PubChem 2.1 (2021 release), ensuring consistent methodological comparability [1]. |
Why This Matters
A 0.6–1.3 log unit difference in lipophilicity corresponds to a ~4- to ~20-fold difference in octanol-water partitioning, which can alter compound behavior in cellular permeability assays and in vivo pharmacokinetic profiles, making direct functional substitution unreliable without de novo experimental validation.
- [1] PubChem CID 67436707 (CAS 1270034-28-0): Computed Properties – XLogP3-AA = 5.2. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [2] PubChem CID 67437397 (CAS 1270034-29-1): Computed Properties – XLogP3-AA = 4.6. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [3] PubChem CID 58465104 (CAS 1270034-30-4): Computed Properties – XLogP3-AA = 3.9. PubChem CID 67439189 (CAS 1312697-16-7): Computed Properties – XLogP3-AA = 4.7. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [4] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863–875. doi:10.1517/17460441.2012.714363. View Source
